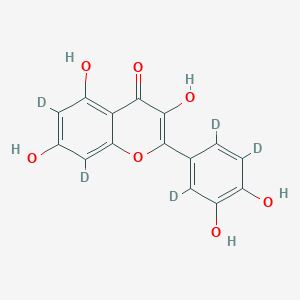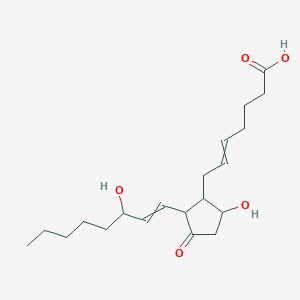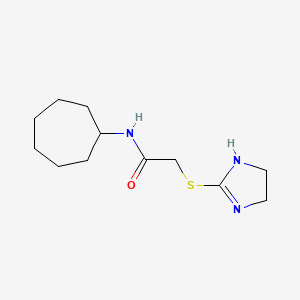![molecular formula C26H22FN5O2 B11933275 3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide](/img/structure/B11933275.png)
3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GNE-9815 is a highly selective pan-RAF inhibitor with good oral bioavailability. It exhibits high affinity for CRAF and BRAF, making it a potent inhibitor of these kinases. GNE-9815 is primarily used in research focused on KRAS mutant cancers, where it has shown synergistic effects when combined with MEK inhibitors .
Méthodes De Préparation
The synthesis of GNE-9815 involves multiple steps, including the preparation of intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a pyridopyridazinone core, followed by functionalization to introduce the necessary substituents. Industrial production methods involve optimizing reaction conditions to maximize yield and purity, often using high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
GNE-9815 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents, affecting its binding affinity and selectivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
GNE-9815 is widely used in scientific research, particularly in the following areas:
Chemistry: As a tool compound for studying RAF kinase inhibition and its effects on cellular signaling pathways.
Biology: In cell-based assays to investigate the role of RAF kinases in cell proliferation, differentiation, and apoptosis.
Medicine: In preclinical studies to evaluate its potential as a therapeutic agent for KRAS mutant cancers.
Industry: In the development of new kinase inhibitors and combination therapies for cancer treatment
Mécanisme D'action
GNE-9815 exerts its effects by inhibiting RAF kinases, specifically CRAF and BRAF. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets in the MAPK/ERK signaling pathway. This inhibition disrupts cellular processes such as proliferation and survival, making it effective against KRAS mutant cancers .
Comparaison Avec Des Composés Similaires
GNE-9815 is unique due to its high selectivity and potency as a pan-RAF inhibitor. Similar compounds include:
Vemurafenib: A BRAF inhibitor with lower selectivity compared to GNE-9815.
Dabrafenib: Another BRAF inhibitor used in combination with MEK inhibitors for treating melanoma.
Sorafenib: A multi-kinase inhibitor with broader activity but less selectivity for RAF kinases.
GNE-9815 stands out for its ability to synergize with MEK inhibitors, providing a more targeted approach to inhibiting the MAPK/ERK pathway .
Propriétés
Formule moléculaire |
C26H22FN5O2 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxopyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H22FN5O2/c1-15-8-21(27)22(31-24(33)16-6-5-7-19(10-16)26(2,3)14-28)11-20(15)17-9-18-13-30-32(4)25(34)23(18)29-12-17/h5-13H,1-4H3,(H,31,33) |
Clé InChI |
SXCTZLXYGLXXRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C2=CN=C3C(=C2)C=NN(C3=O)C)NC(=O)C4=CC(=CC=C4)C(C)(C)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-(3-((4-Chlorobenzyl)oxy)benzylidene)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one](/img/structure/B11933198.png)



![N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11933215.png)
![1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B11933239.png)

![7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one](/img/structure/B11933250.png)



![(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid](/img/structure/B11933286.png)
![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)
